Penimepicycline

Description

Properties

IUPAC Name |

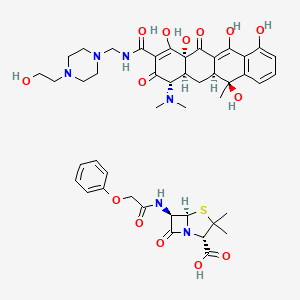

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N4O9.C16H18N2O5S/c1-28(41)15-5-4-6-18(35)19(15)23(36)20-16(28)13-17-22(31(2)3)24(37)21(26(39)29(17,42)25(20)38)27(40)30-14-33-9-7-32(8-10-33)11-12-34;1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h4-6,16-17,22,34-36,39,41-42H,7-14H2,1-3H3,(H,30,40);3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t16-,17-,22-,28+,29-;11-,12+,14-/m01/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZCGXYYROUJIH-VNYBMUHKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)CCO)N(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)CCO)N(C)C)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H56N6O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20905088 | |

| Record name | Penimepicycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20905088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

937.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4599-60-4 | |

| Record name | Penimepicycline [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004599604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penimepicycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Penimepicycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20905088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penimepicycline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENIMEPICYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RGQ4B6E87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into Penimepicycline's Assault on the Bacterial Ribosome

For Immediate Release

[City, State] – [Date] – This technical whitepaper offers an in-depth analysis of the molecular mechanism by which penimepicycline, a member of the tetracycline (B611298) class of antibiotics, inhibits bacterial protein synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core interactions between this compound and the bacterial ribosome, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.

This compound is a salt formed from pipacycline (B610111) (a tetracycline derivative) and phenoxymethylpenicillin.[1] Its antibacterial activity is derived from the tetracycline component, which targets the bacterial translational machinery with high specificity.[1] Like its congeners, this compound is a protein synthesis inhibitor that binds to the 30S subunit of the bacterial ribosome.[2][3] This action is primarily bacteriostatic, meaning it halts the multiplication of bacteria rather than killing them outright.[2]

The central mechanism involves the reversible binding of the tetracycline molecule to the 16S rRNA of the 30S ribosomal subunit.[4][5] This binding event physically obstructs the acceptor (A) site of the ribosome.[6] By occupying this critical location, the antibiotic prevents the incoming aminoacyl-tRNA (aa-tRNA) from docking with its corresponding mRNA codon.[7][8] This effectively stalls the elongation phase of protein synthesis, as new amino acids cannot be added to the growing polypeptide chain, leading to a cessation of bacterial growth.[3]

Structural studies, including X-ray crystallography and cryo-electron microscopy, have identified the primary binding site, often designated Tet-1, on the 30S subunit.[1][9] This site is a pocket formed by several helices of the 16S rRNA.[3] More recent research has also uncovered that certain tetracyclines can engage in a two-site binding mechanism, with a secondary interaction occurring within the nascent peptide exit tunnel (NPET).[9] This dual targeting capacity could contribute to the drug's efficacy and provides a structural basis for the rational design of new tetracycline derivatives.[9]

The selectivity of tetracyclines for bacterial over eukaryotic ribosomes is a key pharmacological feature. This specificity arises from structural differences between the 70S bacterial and 80S eukaryotic ribosomes, as well as the presence of an active transport system in bacteria that concentrates the drug intracellularly.[2][8]

Quantitative Analysis of Tetracycline-Ribosome Interactions

The efficacy of tetracycline-class antibiotics is underpinned by their binding affinity for the ribosomal target. The following table summarizes key quantitative metrics, such as dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50), derived from various in vitro studies on tetracyclines.

| Antibiotic Class | Compound Example | Target | Parameter | Value | Experimental Context |

| Tetracycline | Tetracycline | E. coli 70S Ribosome | Kd1 | ~0.5 µM | High-affinity site |

| Tetracycline | Tetracycline | E. coli 70S Ribosome | Kd2 | ~10-20 µM | Low-affinity site(s) |

| Tetracycline | Doxycycline | E. coli Ribosome | IC50 | 0.4 µM | In vitro translation assay |

| Tetracycline | Minocycline | E. coli Ribosome | IC50 | 0.2 µM | In vitro translation assay |

| Glycylcycline | Tigecycline | E. coli 70S Ribosome | Kd | 1-2 nM | High-affinity binding |

Note: Data is compiled from representative studies on tetracycline-class antibiotics. Values can vary based on specific experimental conditions, including buffer composition, temperature, and the specific bacterial species or ribosomal subunits used.

Core Signaling and Mechanism of Action

The following diagram illustrates the primary mechanism of action of this compound at the bacterial 30S ribosomal subunit.

Caption: this compound binds to the A-site on the 30S subunit, blocking aa-tRNA entry and halting protein synthesis.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on several key experimental techniques. Below are detailed methodologies for two foundational assays.

Ribosomal Footprinting Assay

This protocol is used to precisely map the binding site of an antibiotic on the rRNA.

Objective: To identify the specific nucleotides of the 16S rRNA that are protected by this compound from chemical modification or enzymatic cleavage.

Methodology:

-

Complex Formation:

-

Activate bacterial 70S ribosomes by incubating in a buffer containing appropriate concentrations of MgCl2 and KCl at 37°C for 10 minutes.

-

Add a molar excess of this compound to the activated ribosomes. Incubate at 37°C for 20 minutes to allow for stable binding.

-

Prepare a control sample of ribosomes without the antibiotic.

-

-

Chemical Probing/Enzymatic Cleavage:

-

Treat both the this compound-bound and control ribosome samples with a probing agent (e.g., dimethyl sulfate (B86663) - DMS, which modifies accessible adenines and cytosines) or a nuclease (e.g., RNase T1).

-

The reaction is performed for a limited duration to ensure, on average, no more than one modification/cut per rRNA strand.

-

Quench the reaction by adding a suitable stop solution (e.g., a high concentration of a thiol for DMS).

-

-

RNA Extraction:

-

Extract the 16S rRNA from the ribosomal complexes using a standard phenol:chloroform extraction followed by ethanol (B145695) precipitation.

-

-

Primer Extension Analysis:

-

Anneal a radiolabeled (e.g., ³²P) DNA primer to a site downstream of the expected antibiotic binding region on the extracted 16S rRNA.

-

Use reverse transcriptase to synthesize cDNA from the rRNA template. The enzyme will stop at the site of a modified nucleotide or a cleavage point.

-

Run the resulting cDNA fragments on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from unmodified rRNA.

-

-

Data Analysis:

-

Compare the band patterns of the this compound-treated sample and the control.

-

Bands that are present in the control lane but absent or diminished in the drug-treated lane represent "footprints," indicating nucleotides that were protected by the bound antibiotic.

-

In Vitro Translation Inhibition Assay

This assay quantifies the inhibitory effect of this compound on bacterial protein synthesis.

Objective: To determine the IC50 value of this compound.

Methodology:

-

System Preparation:

-

Utilize a commercial E. coli S30 extract system for in vitro transcription-translation (IVTT). This system contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes, etc.).

-

Use a plasmid DNA template encoding a reporter gene, such as firefly luciferase or β-galactosidase.

-

-

Assay Setup:

-

In a microtiter plate, set up multiple reactions. Each reaction will contain the S30 extract, the DNA template, and a mixture of amino acids (including a labeled one if using a radioactivity-based method).

-

Add this compound to the wells in a serial dilution format to achieve a range of final concentrations. Include a no-drug control and a no-template control.

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation to occur.

-

-

Quantification of Protein Synthesis:

-

Luciferase Reporter: Add luciferin (B1168401) substrate and measure the resulting luminescence using a luminometer. Luminescence is directly proportional to the amount of active luciferase synthesized.

-

Radioactivity: If using a radiolabeled amino acid (e.g., ³⁵S-methionine), precipitate the synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the measured signal (luminescence or radioactivity) against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to calculate the IC50 value, which is the concentration of the drug that inhibits protein synthesis by 50%.

-

Experimental Workflow Visualization

The following diagram outlines the typical workflow for a ribosomal footprinting experiment.

Caption: Workflow for identifying the this compound binding site on 16S rRNA using footprinting.

References

- 1. This compound|Antibiotic for Research|RUO [benchchem.com]

- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. journals.asm.org [journals.asm.org]

- 5. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 7. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. biorxiv.org [biorxiv.org]

A Technical Guide to the Chemical Synthesis of Penimepicycline and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Penimepicycline is a unique antibiotic compound that represents a strategic combination of two distinct classes of antimicrobial agents. It is the penicillinate salt formed from equimolar amounts of pipacycline (B610111), a tetracycline (B611298) derivative, and phenoxymethylpenicillin, also known as Penicillin V.[1][2][3] This guide provides an in-depth overview of the foundational synthetic pathways for this compound, strategies for the rational design and synthesis of its analogues, and detailed experimental protocols for key chemical transformations.

Core Synthetic Strategy

The synthesis of this compound is intrinsically linked to the independent synthesis of its two constituent components: the tetracycline moiety (pipacycline) and the penicillin moiety (Penicillin V). The final step involves a salt formation reaction between the acidic Penicillin V and the basic pipacycline.[1]

The general synthetic approach is a convergent one, where the two main components are prepared separately and then combined. This modularity is highly advantageous for the development of analogues, as libraries of each component can be generated and subsequently combined to create a diverse range of novel this compound-like salts.

Synthesis of the Pipacycline Moiety

Pipacycline is a semi-synthetic tetracycline, specifically a Mannich base, which contains a tertiary amine that can be protonated.[1] Its synthesis relies on foundational pathways developed for tetracycline antibiotics. A robust and modern approach for creating diverse tetracycline analogues involves a convergent, single-step Michael-Claisen condensation.[4][5]

Key Reaction: Michael-Claisen Cyclization

This key step constructs the C-ring of the tetracycline core by reacting a chiral AB-ring precursor (an enone) with a variety of D-ring precursors.[4][6] This method allows for significant structural variability in the D-ring portion of the molecule, which is crucial for generating analogues.[4][5]

Experimental Protocol: Synthesis of a Tetracycline Core

The following is a generalized protocol for the Michael-Claisen cyclization based on procedures developed for tetracycline synthesis.[4][5]

Materials:

-

D-ring precursor (e.g., phenyl ester)

-

AB-ring enone precursor

-

Anhydrous Tetrahydrofuran (THF)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LHMDS)

-

Aqueous hydrofluoric acid (HF)

-

Acetonitrile (CH₃CN)

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

Procedure:

-

Anion Formation: A solution of the D-ring precursor (3 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

-

To this solution, add TMEDA (6 equivalents) followed by the dropwise addition of LDA (3 equivalents). The mixture is stirred at -78 °C for 1 hour to ensure complete deprotonation and formation of the benzylic anion.

-

Cyclization: The AB-ring enone precursor (1 equivalent), dissolved in anhydrous THF, is added slowly to the reaction mixture at -78 °C.

-

The reaction is allowed to warm gradually to -10 °C or 0 °C and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS). The Claisen cyclization is typically the rate-determining step and occurs upon warming.[4][5]

-

Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by chromatography (e.g., reverse-phase HPLC) to yield the protected tetracycline core.[4]

-

Deprotection: The protective groups are typically removed in a two-step process: first with aqueous HF in acetonitrile, followed by catalytic hydrogenation (H₂, Pd/C) to yield the final tetracycline analogue.[4]

Final Step: Mannich Reaction to form Pipacycline

Once the desired tetracycline core is synthesized, pipacycline is formed via a Mannich reaction. This involves the condensation of the tetracycline with formaldehyde (B43269) and a suitable secondary amine, in this case, a 4-(2-hydroxyethyl)piperazine derivative, to install the N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl] side chain.[1]

Synthesis of the Penicillin V Moiety

Analogues of Penicillin V are typically generated by modifying the side chain of 6-aminopenicillanic acid (6-APA), which is the common nucleus for most penicillin antibiotics.[1][7]

Key Reaction: Side-Chain Acylation

The synthesis involves the acylation of the free amine on the 6-APA core with a variety of acyl chlorides.[1] For Penicillin V itself, phenoxyacetyl chloride is used. By varying the structure of the acyl chloride, a library of Penicillin V analogues can be created.

Experimental Protocol: Synthesis of Penicillin Analogues from 6-APA

The following is a generalized protocol for the synthesis of penicillin derivatives by condensation of 6-APA.[7]

Materials:

-

6-Aminopenicillanic acid (6-APA)

-

Desired acid chloride (e.g., phenoxyacetyl chloride)

-

Anhydrous solvent (e.g., Dichloromethane, DCM)

-

A non-nucleophilic base (e.g., Triethylamine (B128534), TEA)

Procedure:

-

Suspension: Suspend 6-APA (1 equivalent) in anhydrous DCM at 0 °C.

-

Base Addition: Add triethylamine (2-3 equivalents) to the suspension and stir until the 6-APA dissolves.

-

Acylation: Slowly add a solution of the desired acid chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Workup: Upon completion, the reaction mixture is diluted with water and the pH is adjusted to ~2-3 with dilute HCl. The aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic extracts are dried over sodium sulfate, filtered, and concentrated in vacuo. The resulting solid can be purified by recrystallization to yield the final Penicillin V analogue.

Analogue Development and Screening Workflow

The modular nature of the this compound synthesis allows for a combinatorial approach to generate and screen novel analogues. This workflow is central to discovering compounds with enhanced antimicrobial activity, improved pharmacokinetic properties, or the ability to overcome existing resistance mechanisms.

Quantitative Data

The effectiveness of new antibiotic analogues is determined by quantitative measures of their antimicrobial activity, most commonly the Minimum Inhibitory Concentration (MIC).

Table 1: Example Antimicrobial Activity of Tetracycline Analogues

This table presents representative data on the activity of tetracycline compounds against resistant bacterial strains, illustrating the type of data generated during screening.

| Compound | Target Organism | Resistance Mechanism | MIC (µg/mL) |

| Tetracycline | S. aureus (MRSA) | - | >90 |

| Doxycycline | S. aureus (MRSA) | - | 85 |

| Tigecycline | S. aureus (MRSA) | - | 5 |

| Analogue X | S. aureus (MRSA) | - | <5 |

| Tetracycline | E. coli | Tet-M Resistant | >95 |

| Doxycycline | E. coli | Tet-M Resistant | 90 |

| Tigecycline | E. coli | Tet-M Resistant | 10 |

| Analogue Y | E. coli | Tet-M Resistant | <10 |

| Tetracycline | K. pneumoniae | ESBL Producer | >60 |

| Doxycycline | K. pneumoniae | ESBL Producer | 50 |

| Tigecycline | K. pneumoniae | ESBL Producer | 5 |

| Analogue Z | K. pneumoniae | ESBL Producer | <5 |

| Note: Data is illustrative based on comparative studies of tetracyclines.[1] "Analogue" entries represent hypothetical improvements. |

Mechanism of Action: A Dual-Target Approach

This compound's therapeutic potential stems from the distinct and complementary mechanisms of its two components, which allows it to target two essential bacterial processes simultaneously.

-

Tetracycline (Pipacycline) Component: Binds specifically to the 30S subunit of the bacterial ribosome, physically obstructing the attachment of aminoacyl-tRNA to the ribosomal A-site. This effectively halts protein synthesis.[1]

-

Penicillin (Penicillin V) Component: Belongs to the beta-lactam family of antibiotics. It inhibits bacterial cell wall synthesis by binding to and inactivating DD-transpeptidase, an enzyme also known as a penicillin-binding protein (PBP).[8] This prevents the cross-linking of peptidoglycan chains, weakening the cell wall and leading to cell lysis.[8]

References

- 1. This compound|Antibiotic for Research|RUO [benchchem.com]

- 2. This compound | C45H56N6O14S | CID 54686187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. A Robust Platform for the Synthesis of New Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tetracyclines | Andrew G Myers Research Group [myers.faculty.chemistry.harvard.edu]

- 7. Novel Penicillin Analogues as Potential Antimicrobial Agents; Design, Synthesis and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

Penimepicycline: A Technical Guide to its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penimepicycline is a unique antibiotic compound, representing a salt formed from the equimolar combination of pipacycline (B610111) (a tetracycline (B611298) antibiotic) and phenoxymethylpenicillin (penicillin V). This dual nature confers a broad spectrum of activity by targeting two distinct essential bacterial processes: protein synthesis and cell wall biosynthesis. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and known biological activities of this compound, based on available scientific literature. It is designed to serve as a foundational resource for researchers and professionals in the field of drug development and antimicrobial research.

Molecular Structure and Chemical Properties

This compound is chemically designated as the phenoxymethylpenicillinate salt of pipacycline.[1] The compound's identity is confirmed by its Chemical Abstracts Service (CAS) number: 4599-60-4.[2]

Structural Formula

The molecular structure of this compound is a combination of its two constituent antibiotic moieties.

Table 1: Molecular and Chemical Identifiers of this compound

| Identifier | Value | Reference |

| CAS Number | 4599-60-4 | [2] |

| Molecular Formula | C45H56N6O14S | [3] |

| Molar Mass | 937.03 g·mol−1 | [2] |

| Synonyms | Mepicycline penicillinate, Pipacycline penicillin V | [3] |

Physicochemical Properties

Limited recent data is available on the detailed physicochemical properties of this compound. Historical data provides some basic characteristics.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Yellowish-white crystalline powder | [4] |

| Solubility | Good water solubility | [5] |

| Stability | Sensitive to light, heat, and air | [4] |

Mechanism of Action

The antimicrobial activity of this compound is a direct result of the combined mechanisms of its two components: the tetracycline (pipacycline) and the β-lactam (phenoxymethylpenicillin).

Inhibition of Protein Synthesis (Tetracycline Moiety)

The pipacycline component of this compound acts as a protein synthesis inhibitor.[6] It binds to the 30S ribosomal subunit of bacteria, which is a crucial component of the machinery responsible for translating messenger RNA (mRNA) into proteins.[7][8] This binding sterically hinders the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the addition of new amino acids to the growing polypeptide chain and effectively halting protein synthesis.[6] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[7]

Inhibition of Cell Wall Synthesis (Penicillin Moiety)

The phenoxymethylpenicillin component of this compound belongs to the β-lactam class of antibiotics.[9] Its primary target is the bacterial cell wall, a rigid structure essential for maintaining cell integrity and protecting against osmotic stress.[1] Penicillins inhibit the final step in the synthesis of peptidoglycan, the main component of the bacterial cell wall.[9] They do this by acylating the active site of penicillin-binding proteins (PBPs), which are enzymes that catalyze the cross-linking of peptidoglycan chains.[9] The inhibition of these cross-links weakens the cell wall, leading to cell lysis and bacterial death, a bactericidal effect.[10]

Dual-Action Signaling Pathway

The combined action of this compound results in a two-pronged attack on bacterial viability. The inhibition of protein synthesis by the tetracycline moiety can potentiate the action of the penicillin moiety by hindering the bacteria's ability to produce enzymes involved in cell wall repair and resistance mechanisms.

Antibacterial Spectrum

Experimental Protocols

Detailed, contemporary experimental protocols for this compound are scarce in publicly accessible literature. The following sections outline general methodologies that would be applicable for its study, based on standard practices for antibiotic characterization.

Synthesis of this compound

This compound is formed through a salt formation reaction between the acidic penicillin V and the basic pipacycline.[4] Pipacycline, a Mannich base, contains a tertiary amine that can be protonated, while penicillin V possesses a carboxylic acid group that can donate a proton.[4] The combination of equimolar amounts of these two compounds results in the formation of the penicillinate salt.[4]

Analytical Characterization

A general workflow for the analytical characterization of this compound would involve a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and stability.

4.2.1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of this compound and to quantify it in various matrices.

-

General Method: A reverse-phase HPLC method would be suitable. A C18 column would be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in either an isocratic or gradient mode. Detection would typically be performed using a UV detector at a wavelength determined by the UV absorbance maxima of this compound.

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Objective: To confirm the molecular weight of this compound and to identify any impurities or degradation products.

-

General Method: The HPLC method described above would be coupled to a mass spectrometer. Electrospray ionization (ESI) in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]+ corresponding to the mass of the intact salt or its dissociated components. Tandem mass spectrometry (MS/MS) would be used to fragment the parent ion to obtain structural information.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide detailed structural elucidation of the this compound molecule.

-

General Method: 1H and 13C NMR spectra would be acquired in a suitable deuterated solvent. The resulting spectra would be complex, showing signals corresponding to both the pipacycline and phenoxymethylpenicillin moieties. 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to assign all proton and carbon signals and to confirm the connectivity of the atoms within each moiety.

Determination of Antibacterial Activity (MIC Testing)

-

Objective: To determine the in vitro potency of this compound against a panel of clinically relevant bacteria.

-

General Method (Broth Microdilution):

-

A two-fold serial dilution of this compound is prepared in a multi-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Pharmacokinetics and Clinical Data

Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound in humans is not widely available in recent literature. Historical clinical studies from 1969 suggest its use in treating various bacterial infections, including respiratory tract infections and pyelonephritis.[11][12] However, the specific outcomes and quantitative data from these studies are not readily accessible.

Conclusion

This compound remains a compound of interest due to its dual mechanism of action, which combines the protein synthesis inhibitory effects of a tetracycline with the cell wall synthesis inhibitory effects of a penicillin. This technical guide has summarized the available information on its molecular structure, properties, and biological activity. While historical data confirms its identity and general antibacterial properties, there is a clear need for modern, detailed studies to fully characterize its potential as a therapeutic agent. Further research, including comprehensive spectroscopic analysis, determination of MICs against a contemporary panel of pathogens, and detailed pharmacokinetic and pharmacodynamic studies, is warranted to fully elucidate the profile of this unique antibiotic.

References

- 1. Weird Science: Penicillin and the Cell Wall | manoa.hawaii.edu/ExploringOurFluidEarth [manoa.hawaii.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C45H56N6O14S | CID 54686187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|Antibiotic for Research|RUO [benchchem.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 8. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How Penicillin Illuminated Bacterial Physiology [asm.org]

- 10. savemyexams.com [savemyexams.com]

- 11. [Therapeutic results using a new antibiotic, this compound (Hydrocycline) 1] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Experimental and clinical studies on this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

Penimepicycline: A Technical Whitepaper on a Dual-Action Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penimepicycline is a unique antimicrobial agent representing a combination of two distinct antibiotic classes: the β-lactams and the tetracyclines. Specifically, it is the phenoxymethylpenicillinate salt of pipacycline (B610111) (also known as mepicycline)[1][2]. This dual nature theoretically confers a broader spectrum of activity and a multi-pronged attack on bacterial cells, targeting both cell wall synthesis and protein synthesis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and available, albeit historical, data on its antimicrobial activity. The document also outlines generalized experimental protocols relevant to its synthesis and analysis, and visualizes key pathways and workflows to facilitate understanding.

Chemical Properties and Synthesis

This compound is formed by an equimolar combination of phenoxymethylpenicillin (Penicillin V) and pipacycline[1]. Pipacycline itself is a semi-synthetic tetracycline[3].

| Property | Value | Reference |

| Molecular Formula | C45H56N6O14S | [1] |

| Molecular Weight | 937.03 g/mol | [4] |

| CAS Number | 4599-60-4 | [1] |

Synthesis of this compound

The synthesis of this compound is a salt formation reaction between the acidic Penicillin V and the basic pipacycline.

Experimental Protocol: Synthesis of this compound (General Procedure)

-

Equimolar Preparation: Prepare equimolar solutions of phenoxymethylpenicillin (Penicillin V) and pipacycline in a suitable solvent system.

-

Reaction: Combine the two solutions with stirring. The salt formation is typically a spontaneous acid-base reaction.

-

Isolation: The resulting this compound salt may precipitate out of the solution or can be isolated by solvent evaporation.

-

Purification: The product can be purified by recrystallization from an appropriate solvent to remove any unreacted starting materials.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanism of Action

This compound's mechanism of action is a composite of its two constituent parts, providing a dual assault on bacterial physiology.

-

β-Lactam Component (Phenoxymethylpenicillin): The penicillin moiety inhibits the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan in the bacterial cell wall. This disruption of cell wall synthesis leads to cell lysis and bacterial death[5][6][7].

-

Tetracycline (B611298) Component (Pipacycline): The tetracycline component binds to the 30S ribosomal subunit of bacteria, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This prevents the addition of amino acids to the growing peptide chain, thereby inhibiting protein synthesis[8].

Dual mechanism of action of this compound.

Antimicrobial Activity

| Bacterium | Antibiotic | MIC Range (µg/mL) | Reference |

| Streptococcus pneumoniae | Penicillin | ≤0.06 - ≥2 | [9][10][11] |

| Staphylococcus aureus | Penicillin | ≤0.125 (susceptible) | [12][13][14] |

| Escherichia coli | Tetracycline | - | [15][16] |

| Haemophilus influenzae | Tetracycline | - | [17][18][19][20] |

Note: Specific MIC values for this compound are not available in the reviewed contemporary literature. The data for penicillin and tetracycline are provided for illustrative purposes and are dependent on the specific strain and resistance mechanisms.

Experimental Protocols

Detailed experimental protocols from the original studies on this compound are not available in modern databases. However, the following sections provide standardized, contemporary protocols for key experiments relevant to the study of a dual-action antibiotic like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

Protocol: Broth Microdilution Method

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer) at a known concentration.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.

-

Bacterial Inoculum Preparation: Prepare a suspension of the test bacterium in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium[21][22][23].

Workflow for MIC determination by broth microdilution.

Bioassay for Antibiotic Potency

Protocol: Cylinder-Plate Agar (B569324) Diffusion Assay

-

Media Preparation: Prepare a suitable agar medium (e.g., Mueller-Hinton agar) and sterilize. Pour a base layer into sterile petri dishes and allow it to solidify.

-

Seed Layer Inoculation: Inoculate a molten agar overlay (kept at ~45-50°C) with a standardized suspension of a susceptible test organism (e.g., Bacillus subtilis or Staphylococcus aureus). Pour the seeded agar over the base layer and allow it to solidify.

-

Cylinder Placement: Place sterile, stainless steel cylinders vertically on the surface of the solidified agar.

-

Sample Application: Prepare standard solutions of this compound of known concentrations and a solution of the test sample. Pipette a defined volume of each standard and sample solution into separate cylinders.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified time (e.g., 18-24 hours).

-

Zone of Inhibition Measurement: Measure the diameter of the zones of growth inhibition around each cylinder.

-

Potency Calculation: Construct a standard curve by plotting the zone diameters of the standards against the logarithm of their concentrations. Determine the potency of the test sample by interpolating its zone of inhibition on the standard curve[7][24][25][26].

High-Performance Liquid Chromatography (HPLC) Analysis

Protocol: Reversed-Phase HPLC for this compound

This is a general protocol and would require optimization for the specific separation of this compound from its components and potential impurities.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is likely necessary. For example:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 95% B in 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for both penicillin and tetracycline chromophores (e.g., 254 nm or 280 nm).

-

Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.

-

Analysis: Inject the sample and record the chromatogram. The retention times of this compound, penicillin V, and pipacycline would need to be determined using reference standards[2][27][28][29][30].

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Protocol: LC-MS/MS for this compound Confirmation and Quantification

This is a generalized protocol and would require significant optimization.

-

Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

-

Chromatography: Similar to the HPLC method, a reversed-phase separation would be employed to separate this compound from related compounds.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically suitable for these classes of compounds.

-

Mass Spectrometry:

-

Full Scan: Acquire full scan mass spectra to determine the parent ion (protonated molecule [M+H]+) of this compound.

-

Product Ion Scan: Fragment the parent ion to identify characteristic product ions.

-

Multiple Reaction Monitoring (MRM): For quantification, select specific parent-to-product ion transitions for this compound, penicillin V, and pipacycline. This provides high selectivity and sensitivity.

-

-

Sample Preparation: For complex matrices (e.g., biological fluids), a sample extraction step such as protein precipitation or solid-phase extraction would be necessary prior to analysis[5][31][32][33][34].

Conclusion

This compound represents an early example of a combination antibiotic, leveraging the distinct and complementary mechanisms of a β-lactam and a tetracycline. While historical data suggests its clinical utility, particularly in respiratory tract infections, a comprehensive modern evaluation of its efficacy, pharmacokinetics, and potential for resistance development is lacking. The methodologies outlined in this guide provide a framework for the re-evaluation of this and other dual-action antimicrobial agents, which may hold promise in the ongoing challenge of antimicrobial resistance. Further research, including the acquisition of full-text historical studies and new experimental work, is necessary to fully elucidate the potential of this compound in a contemporary therapeutic context.

References

- 1. [Antibiotic characteristics of mepicycline, a synthetic tetracycline derivative, and of this compound, a new antibiotic compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selectscience.net [selectscience.net]

- 3. Synthesis and antibacterial activity of pentacyclines: a novel class of tetracycline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. waters.com [waters.com]

- 6. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. Correlation between bactericidal activity and postantibiotic effect for five antibiotics with different mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Jornal Brasileiro de Pneumologia - Streptococcus pneumoniae: susceptibility to penicillin and moxifloxacin [jornaldepneumologia.com.br]

- 10. Antibiotic resistance rates and penicillin MIC distribution in patients with streptococcal pneumonia between 2013-2019, and use of antibiotics in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]

- 12. Evaluation of methods for detection of β-lactamase production in MSSA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children’s hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Increasing Rates of Penicillin Sensitivity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial susceptibility changes of Escherichia coli and Klebsiella pneumoniae intra-abdominal infection isolate-derived pathogens from Chinese intra-abdominal infections from 2011 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identifying Associations in Minimum Inhibitory Concentration Values of Escherichia coli Samples Obtained From Weaned Dairy Heifers in California Using Bayesian Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bsac.org.uk [bsac.org.uk]

- 18. recentscientific.com [recentscientific.com]

- 19. Antimicrobial Susceptibility of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial Susceptibility Survey of Invasive Haemophilus influenzae in the United States in 2016 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Use of Penicillin MICs To Predict In Vitro Activity of Other β-Lactam Antimicrobial Agents against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 22. idexx.dk [idexx.dk]

- 23. idexx.com [idexx.com]

- 24. Lab experiment antibiotics bioassay | PDF [slideshare.net]

- 25. Development and validation of microbial bioassay for quantification of Levofloxacin in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Qualitative immunoassay for the determination of tetracycline antibiotic residues in milk samples followed by a quantitative improved HPLC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Separations of Tetracycline Antibiotics by Reversed Phase HPLC, Using Discovery Columns [sigmaaldrich.com]

- 29. agilent.com [agilent.com]

- 30. lcms.cz [lcms.cz]

- 31. documents.thermofisher.com [documents.thermofisher.com]

- 32. agilent.com [agilent.com]

- 33. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 34. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Penimepicycline: A Technical Overview of a Dual-Action Antibiotic for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

Abstract

Penimepicycline is a synthetically-derived antibiotic compound that is the phenoxymethylpenicillinate salt of the tetracycline (B611298) antibiotic, pipacycline (B610111).[1] This unique structure combines two distinct antibiotic classes into a single molecule: a β-lactam (Penicillin V) and a tetracycline (Pipacycline). Historically, this compound saw clinical use in the mid-20th century for a range of bacterial infections. However, there is no evidence of current early-phase clinical research or active investigational new drug programs for novel indications. Today, its primary role is as a specialized, dual-mechanism compound for research use only, offering a unique tool for studying bacterial physiology, antibiotic mechanisms, and the dynamics of antimicrobial resistance. This document serves as a technical guide, summarizing the compound's mechanism, historical applications, and modern research utility.

Compound Structure and Mechanism of Action

This compound is an equimolar salt combining phenoxymethylpenicillin (Penicillin V) and pipacycline (a tetracycline derivative).[2] This formulation provides a dual-pronged antibacterial effect, targeting two essential and distinct processes in bacterial cells.

-

Tetracycline Component (Pipacycline): The pipacycline moiety acts by inhibiting protein synthesis. It binds to the bacterial 30S ribosomal subunit, which physically blocks aminoacyl-tRNA from accessing the A-site of the ribosome. This action effectively halts the elongation of polypeptide chains, leading to a bacteriostatic effect where bacterial growth and replication are arrested.[3]

-

β-Lactam Component (Penicillin V): The phenoxymethylpenicillin moiety targets the final stage of bacterial cell wall synthesis.[4] It works by binding to and inactivating penicillin-binding proteins (PBPs), which are transpeptidases essential for the cross-linking of peptidoglycan chains.[5][6] This inhibition weakens the cell wall, leading to a loss of structural integrity and ultimately causing bacterial cell lysis, a bactericidal action.[6]

The combined mechanisms provide both bacteriostatic and bactericidal pressure on susceptible microorganisms.

Investigational Indications: A Historical Perspective

There are no active, early-phase clinical trials investigating new indications for this compound. The available clinical data is historical, originating from studies conducted in the 1960s. These studies explored its efficacy as a general antibiotic for treating infections caused by susceptible bacteria.

Based on these historical reports, this compound was used to treat conditions including:

Note on Data Presentation: The historical nature of these studies means that quantitative data (such as patient demographics, cure rates, and adverse event frequencies) is not available in a format suitable for modern tabular summary and comparison. The original publications lack the detailed statistical analysis and structured reporting required by current research standards.

Modern Applications in Early-Phase Research

While not under investigation for new clinical indications, this compound serves as a valuable tool in preclinical and basic science research. Its dual-action nature makes it a useful compound for:

-

Studying Antibiotic Synergy: Investigating how simultaneous inhibition of cell wall and protein synthesis affects bacterial viability and the development of resistance.

-

High-Throughput Screening (HTS): Serving as a control or benchmark compound in screens designed to discover new antimicrobial agents.[8] Its predictable dual-mechanism can help validate the screening assay itself.

-

Resistance Mechanism Research: Probing the genetic and biochemical pathways that bacteria use to evade antibiotics with different modes of action.

Below is a generalized workflow for how this compound might be used in a high-throughput screening campaign to identify novel antibiotic candidates.

Experimental Protocols

Detailed experimental protocols from the original 1960s clinical studies on this compound are not available. However, a standard modern protocol for an experiment where this compound would be used as a research tool—a Minimum Inhibitory Concentration (MIC) assay—is provided below. This protocol is generalized and would require optimization for specific bacterial strains and laboratory conditions.

Generalized Protocol: Broth Microdilution MIC Assay

1. Objective: To determine the lowest concentration of this compound that prevents the visible in vitro growth of a specific bacterium.

2. Materials:

- This compound (research grade)

- Test bacterial strain (e.g., Staphylococcus aureus)

- Sterile Mueller-Hinton Broth (MHB)[9]

- Sterile 96-well microtiter plates[10]

- Spectrophotometer (for inoculum standardization)

- Pipettes and sterile tips

- Incubator (37°C)

3. Methodology:

4. Data Interpretation:

- Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth).

- The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Targeted Signaling and Biochemical Pathways

This compound does not target complex intracellular signaling cascades in the manner of targeted cancer therapies. Instead, it directly inhibits fundamental and evolutionarily conserved biochemical pathways essential for bacterial survival. The diagram below illustrates the two primary pathways inhibited by the components of this compound.

Conclusion

This compound is a historically significant antibiotic, notable for its combination of two distinct antibacterial mechanisms. While it is not currently the subject of early-phase clinical investigation for new therapeutic indications, it remains a compound of interest for scientific research. Its dual-action nature provides a powerful tool for microbiologists and drug discovery professionals studying the fundamental aspects of antibiotic action and the complex challenge of antimicrobial resistance. Future applications will likely remain in the preclinical and research settings, where it can serve as a reference compound to aid in the development of the next generation of antibiotics.

References

- 1. This compound [drugfuture.com]

- 2. This compound | C45H56N6O14S | CID 54686187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. medicines.org.uk [medicines.org.uk]

- 5. Penicillin V | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PathWhiz [pathbank.org]

- 7. youtube.com [youtube.com]

- 8. azolifesciences.com [azolifesciences.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. microbe-investigations.com [microbe-investigations.com]

Penimepicycline: An In-Depth Technical Guide on its Classification as an Antimicrobial Active Pharmaceutical Ingredient

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penimepicycline is a unique antimicrobial agent, representing a combination of two distinct antibiotic classes: the tetracyclines and the β-lactams. This technical guide provides a comprehensive overview of its classification, mechanism of action, and the experimental methodologies used to characterize its antimicrobial activity. This compound is chemically a salt formed from equimolar amounts of pipacycline (B610111), a tetracycline (B611298) antibiotic, and phenoxymethylpenicillin (penicillin V)[1][2]. This dual nature dictates its broad spectrum of activity and its classification as a tetracycline-class antibiotic[3][4]. This guide will delve into the molecular interactions of its constituent parts, present standardized protocols for its evaluation, and offer a clear visualization of its classification and mechanisms.

Classification and Chemical Structure

This compound is formally classified as a tetracycline antibiotic[3][4]. It is a semi-synthetic compound derived from the combination of a tetracycline derivative and a penicillin[5][6].

-

Chemical Name: (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1].

-

Molecular Formula: C₄₅H₅₆N₆O₁₄S[1].

-

Molecular Weight: 937.0 g/mol [1].

-

CAS Number: 4599-60-4[1].

The structure of this compound is unique in that it is a salt formed by the acidic phenoxymethylpenicillin and the basic pipacycline[7]. This combination allows for the potential of a broader spectrum of activity than either component alone.

Mechanism of Action

The antimicrobial activity of this compound is a composite of the mechanisms of its two components: pipacycline and phenoxymethylpenicillin.

-

Pipacycline (Tetracycline Component): The tetracycline moiety acts by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, which physically obstructs the binding of aminoacyl-tRNA to the A-site of the ribosome[7]. This prevents the addition of new amino acids to the growing peptide chain, thereby halting protein synthesis.

-

Phenoxymethylpenicillin (Penicillin V Component): As a member of the penicillin class, phenoxymethylpenicillin inhibits the synthesis of the bacterial cell wall. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and bacterial death.

Antimicrobial Spectrum and Efficacy

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for this compound

| Bacterial Species | Strain Example | This compound MIC (µg/mL) - Hypothetical |

| Staphylococcus aureus | ATCC 29213 (MSSA) | 0.5 |

| Staphylococcus aureus | ATCC 43300 (MRSA) | 2 |

| Streptococcus pneumoniae | ATCC 49619 | 0.25 |

| Escherichia coli | ATCC 25922 | 4 |

| Pseudomonas aeruginosa | ATCC 27853 | >64 |

Note: These values are for illustrative purposes only and are not based on published experimental data.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound powder

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer as specified by the manufacturer) at a concentration of 1280 µg/mL.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the tenth column. Discard the final 100 µL from the tenth column. This will create a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

-

Column 11 will serve as a growth control (no antibiotic).

-

Column 12 will serve as a sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Within 15 minutes, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with 10 µL of the prepared inoculum.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

-

In Vitro Protein Synthesis Inhibition Assay

This protocol describes a cell-free transcription-translation (TX-TL) assay to measure the inhibition of protein synthesis.

Objective: To quantify the inhibitory effect of the tetracycline component of this compound on bacterial protein synthesis.

Materials:

-

This compound

-

Commercial E. coli S30 cell-free TX-TL kit (containing S30 extract, buffer, and amino acid mix)

-

Reporter plasmid DNA (e.g., encoding luciferase or GFP)

-

Nuclease-free water

-

Luminometer or fluorescence plate reader

-

384-well plates

Procedure:

-

Preparation of Reagents:

-

Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) at 100x the final desired concentrations.

-

Thaw the components of the TX-TL kit on ice.

-

-

Reaction Setup:

-

On ice, prepare a master mix containing the S30 extract, buffer, amino acid mix, and reporter plasmid DNA according to the manufacturer's instructions.

-

Dispense the master mix into the wells of a 384-well plate.

-

Add 1 µL of the this compound dilutions (or solvent control) to the respective wells.

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 2-4 hours.

-

-

Signal Detection:

-

If using a luciferase reporter, add the luciferase substrate to each well and measure luminescence using a luminometer.

-

If using a GFP reporter, measure fluorescence using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the solvent control.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits protein synthesis by 50%).

-

Conclusion

This compound's classification as a tetracycline antibiotic is well-established, stemming from its composition as a salt of pipacycline and phenoxymethylpenicillin. Its dual mechanism of action, targeting both protein and cell wall synthesis, provides a strong rationale for its use as a broad-spectrum antimicrobial agent. While quantitative efficacy data remains limited in publicly accessible literature, the standardized experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this and other novel antimicrobial compounds. Further research to generate comprehensive MIC data for this compound against a diverse panel of clinically relevant pathogens is crucial for a complete understanding of its therapeutic potential.

References

- 1. Jornal Brasileiro de Pneumologia - Streptococcus pneumoniae: susceptibility to penicillin and moxifloxacin [jornaldepneumologia.com.br]

- 2. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]

- 3. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibiotic resistance rates and penicillin MIC distribution in patients with streptococcal pneumonia between 2013-2019, and use of antibiotics in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]

- 6. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Antimicrobial Resistance and the Impact of Imipenem + Cilastatin Synergy with Tetracycline in Pseudomonas aeruginosa Isolates from Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

Penimepicycline: A Technical Whitepaper on Cellular Mechanisms Beyond Protein Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Penimepicycline, a combination of pipacycline (B610111) and phenoxymethylpenicillin, is traditionally classified as a tetracycline (B611298) antibiotic. Its primary mechanism of action involves the inhibition of bacterial protein synthesis. However, a growing body of evidence, largely derived from studies of related tetracycline derivatives such as minocycline (B592863) and doxycycline (B596269), reveals a host of non-antibiotic cellular effects. This technical guide delves into these secondary mechanisms, providing a comprehensive overview of this compound's potential therapeutic applications beyond its antimicrobial properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the involved signaling pathways to offer a thorough resource for researchers and drug development professionals. Given the limited direct research on this compound, this paper extrapolates from the well-documented effects of other tetracyclines, a common practice in pharmacological assessment.

Quantitative Data on Non-Antibiotic Cellular Responses

The pleiotropic effects of tetracyclines have been quantified across various cellular models. The following tables summarize key findings on their anti-inflammatory, matrix metalloproteinase (MMP) inhibitory, and anti-apoptotic activities. These values, primarily from studies on doxycycline and minocycline, serve as a foundational reference for the potential activities of this compound.

Table 1: Inhibition of Lipopolysaccharide (LPS)-Induced Cytokine and Chemokine Production by Tetracyclines in THP-1 Cells [1]

| Cytokine/Chemokine | Tetracycline Derivative | Concentration | Time Point | Inhibition (%) |

| TNF-α | Minocycline | 50 µg/ml | 60 min | 84% |

| 50 µg/ml | 120 min | 89.3% | ||

| Tigecycline | 50 µg/ml | 60 min | 86% | |

| 50 µg/ml | 120 min | 33.4% | ||

| Doxycycline | 50 µg/ml | 60 min | 92.4% | |

| 50 µg/ml | 120 min | 92.2% | ||

| IL-8 | Minocycline | 50 µg/ml | 60 min | 56.4% |

| 50 µg/ml | 120 min | 69.9% | ||

| Tigecycline | 50 µg/ml | 60 min | 67.8% | |

| 50 µg/ml | 120 min | 2.9% | ||

| Doxycycline | 50 µg/ml | 60 min | 74.1% | |

| 50 µg/ml | 120 min | 89.7% | ||

| MIP-1α | Minocycline | 50 µg/ml | 120 min | 77.2% |

| Tigecycline | 50 µg/ml | 120 min | 67.4% | |

| Doxycycline | 50 µg/ml | 120 min | 84.4% | |

| MIP-1β | Minocycline | 50 µg/ml | 120 min | 79% |

| Tigecycline | 50 µg/ml | 120 min | 89% | |

| Doxycycline | 50 µg/ml | 120 min | 98% |

Table 2: Inhibition of Matrix Metalloproteinase (MMP) Activity by Tetracyclines

| MMP Target | Tetracycline Derivative | IC50 | Reference |

| MMP-9 | Minocycline | 10.7 µM | [2] |

| Tetracycline | 40.0 µM | [2] | |

| Doxycycline | 608.0 µM | [2] | |

| MMP-8 | Doxycycline | 36 µM (Ki) | [3] |

| MMP-13 | Doxycycline | > 90 µM | [3] |

Table 3: Modulation of Apoptosis-Related Proteins by Minocycline

| Model System | Effect | Target Protein | Magnitude of Effect | Reference |

| Photic Injury in Retina | Inhibition of Enzyme Activity | Caspase-3 | Significant reduction with 30 and 45 mg/kg | [4] |

| Huntington's Disease (mouse model) | Inhibition of mRNA Upregulation | Caspase-1 and Caspase-3 | Delayed disease progression | [5][6] |

| Experimental Glaucoma (rat model) | Increased Gene Expression | Bcl-2 (anti-apoptotic) | Significant increase at day 8 and 14 | [7] |

| Experimental Glaucoma (rat model) | Decreased Gene Expression | IL-18 | Significant decrease at day 14 and 30 | [7] |

Core Cellular Signaling Pathways Modulated by Tetracyclines

Beyond their direct interaction with the bacterial ribosome, tetracyclines influence several key signaling cascades within mammalian cells. These interactions underpin their anti-inflammatory, anti-apoptotic, and tissue-protective properties.

Inhibition of Inflammatory Pathways

Tetracyclines are potent modulators of inflammatory responses. A primary mechanism is the inhibition of microglial activation, which is crucial in neuroinflammatory conditions.[8] They also suppress the production of pro-inflammatory cytokines and chemokines.[1] This is achieved, in part, through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][9] Doxycycline and minocycline have been shown to suppress the phosphorylation of p38 MAPK and inhibit the NF-κB signaling cascade.[1][9]

References

- 1. Tetracyclines downregulate the production of LPS-induced cytokines and chemokines in THP-1 cells via ERK, p38, and nuclear factor-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. Specificity of inhibition of matrix metalloproteinase activity by doxycycline: relationship to structure of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Minocycline partially inhibits caspase-3 activation and photoreceptor degeneration after photic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Minocycline upregulates pro-survival genes and downregulates pro-apoptotic genes in experimental glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prospects for Minocycline Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Doxycycline Suppresses Microglial Activation by Inhibiting the p38 MAPK and NF-kB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity Spectrum of Penimepicycline Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penimepicycline is a compound antibiotic, formed as a salt of pipacycline (B610111) (a tetracycline (B611298) antibiotic) and phenoxymethylpenicillin (Penicillin V).[1][2] This dual nature suggests a broad spectrum of activity, combining the mechanisms of both a tetracycline and a β-lactam antibiotic. This technical guide provides an in-depth overview of the theoretical framework for this compound's action against Gram-positive bacteria, outlines the standardized experimental protocols required to determine its in vitro activity, and presents the expected data formats for such investigations. Due to a lack of specific published studies on the in vitro activity of this compound, this document focuses on the established principles of its constituent parts to inform future research.

Introduction

This compound represents a unique therapeutic agent by combining two distinct classes of antibiotics in a single molecule. It is the phenoxymethylpenicillinate salt of the tetracycline antibiotic pipacycline.[2] This structure theoretically offers a two-pronged attack on bacterial cells, potentially leading to synergistic effects or a broader coverage against susceptible organisms. The primary targets for this antibiotic are expected to be Gram-positive bacteria, which are historically susceptible to both penicillins and tetracyclines. Understanding the in vitro activity spectrum is a critical first step in the evaluation of any new antimicrobial agent. This involves determining the minimum inhibitory concentrations (MICs) against a panel of clinically relevant bacteria.

Expected In Vitro Activity Spectrum and Mechanism of Action

The antibacterial effect of this compound is derived from the combined actions of its two components: phenoxymethylpenicillin and pipacycline.

Phenoxymethylpenicillin (Penicillin V) Component

The penicillin moiety acts by inhibiting the synthesis of the bacterial cell wall.[3] Penicillins are structural analogs of the D-alanyl-D-alanine terminus of the peptidoglycan chains that form the backbone of the cell wall in Gram-positive bacteria.[4] The β-lactam ring of penicillin binds to and inactivates the DD-transpeptidase enzyme (also known as penicillin-binding proteins or PBPs).[5][6] This enzyme is responsible for the cross-linking of peptidoglycan chains, a crucial step for cell wall integrity.[5][7] Inhibition of this process leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and eventual cell death.[5][6][7] This mechanism is most effective against actively growing and dividing bacteria.[6]

References

- 1. This compound|Antibiotic for Research|RUO [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. quora.com [quora.com]

- 7. Penicillin Uses, Mechanism of Action & Side Effects - Lesson | Study.com [study.com]

The Dual-Pronged Attack: A Pharmacological Deep Dive into Penimepicycline's Constituent Moieties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Penimepicycline is a compound antibiotic formulated as a salt of two distinct antimicrobial agents: the tetracycline (B611298) derivative, Pipacycline, and the β-lactam antibiotic, Phenoxymethylpenicillin (Penicillin V). This unique combination leverages two discrete mechanisms of action to theoretically provide a broader spectrum of activity and potentially mitigate the development of resistance. This technical guide provides a comprehensive analysis of the pharmacological profiles of this compound's constituent parts, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows. While extensive data exists for the general classes of tetracyclines and penicillins, and a moderate amount for Penicillin V, specific quantitative pharmacological data for Pipacycline and the combined entity, this compound, is notably scarce in contemporary scientific literature. This document compiles the available information to serve as a foundational resource for research and development endeavors.

Introduction to this compound and its Components

This compound is a chemical entity formed by the salt linkage of Pipacycline and Phenoxymethylpenicillin (Penicillin V)[1]. This formulation brings together two established classes of antibiotics, each with a distinct mechanism of action against bacterial pathogens.

-

Pipacycline (Mepicycline): A semi-synthetic tetracycline antibiotic. The tetracycline class is known for its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, as well as atypical organisms.

-

Phenoxymethylpenicillin (Penicillin V): A naturally derived penicillin antibiotic that is stable in acidic environments, allowing for oral administration. It is primarily effective against Gram-positive bacteria.

The rationale behind this combination is to harness the complementary antibacterial spectra and mechanisms of its components.

Pharmacological Profile of Constituent Parts

Pipacycline (Tetracycline Class)

Mechanism of Action: The primary mechanism of action for tetracyclines, including Pipacycline, is the inhibition of bacterial protein synthesis. This is achieved through the following steps:

-

Entry into the Bacterial Cell: Tetracyclines passively diffuse through porin channels in the outer membrane of Gram-negative bacteria and are actively transported across the inner cytoplasmic membrane.

-

Binding to the 30S Ribosomal Subunit: Inside the bacterium, the antibiotic binds to the small (30S) ribosomal subunit. The primary binding site, known as the Tet-1 site, is a pocket formed by the 16S rRNA.

-